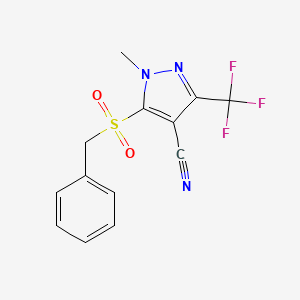

![molecular formula C13H12Cl2N2O2 B3035431 1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone CAS No. 321385-71-1](/img/structure/B3035431.png)

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone

概要

説明

The compound “1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone” is an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a 2,4-dichlorophenoxy group, which is a phenoxy group with two chlorine atoms attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethanone group (a type of ketone), and a 2,4-dichlorophenoxy group .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The pyrazole ring might undergo reactions typical of aromatic compounds, while the ketone group could be involved in various carbonyl reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any polar or nonpolar regions .科学的研究の応用

Antimicrobial Activity

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone and its derivatives have shown potential as antimicrobial agents. For instance, compounds synthesized from ethyl 2-(1H-pyrazol-1-yl)acetate were evaluated for their antibacterial properties against common pathogenic bacteria like Staphylococcus aureus and Escherichia coli (Asif et al., 2021). Additionally, compounds with similar structures have been evaluated for their antimicrobial activity against various bacteria and fungi, showing significant effectiveness (Desai et al., 2017).

Anticancer Potential

Some derivatives of this compound have demonstrated potential anticancer properties. For example, certain synthesized compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez et al., 2016).

Fungicidal and Insecticidal Activities

Novel derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been developed, showing moderate inhibitory activity against Gibberella zeae, a fungus (Liu et al., 2012). Moreover, some pyrazole-based tetrahydropyrimidine derivatives exhibited significant insecticidal activity against pests like Nilaparvata lugens and Mythimna separata (Halim et al., 2020).

Structural and Molecular Docking Studies

These compounds have also been the subject of extensive structural and molecular docking studies. For example, vibrational and structural observations, alongside molecular docking studies, have indicated potential inhibitory activity against kinesin spindle protein (ShanaParveen et al., 2016). Such studies are crucial for understanding the interactions of these compounds at a molecular level, potentially leading to new drug development.

Synthesis and Structural Analysis

The synthesis processes of these compounds, their crystal structures, and regioselective routes have been explored, providing insights into the chemical nature and possibilities for the modification of these compounds (Zhang, 2015). Detailed structural elucidation has been conducted using methods like X-ray crystallography, offering precise information about their molecular structure (Karamat et al., 2010).

作用機序

Target of Action

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts on a class of plant growth hormones known as auxins .

Mode of Action

The compound’s mode of action is likely similar to that of 2,4-D, given their structural similarity. 2,4-D is a synthetic auxin that induces uncontrolled growth and eventually death in susceptible plants . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound likely affects the auxin signaling pathway, leading to uncontrolled cell division and growth, similar to 2,4-D . This uncontrolled growth can disrupt normal plant development, leading to the death of the plant .

Pharmacokinetics

2,4-d, a structurally similar compound, is known to be highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions .

Result of Action

The result of the compound’s action is likely the death of susceptible plants due to uncontrolled growth and disruption of normal plant development . This is similar to the action of 2,4-D, which kills most broadleaf weeds by causing uncontrolled growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, 2,4-D is known to be non-persistent in soil but may persist in aquatic systems under certain conditions . The compound’s volatility and water solubility can also influence its distribution in the environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[5-[1-(2,4-dichlorophenoxy)ethyl]pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2/c1-8(12-5-6-16-17(12)9(2)18)19-13-4-3-10(14)7-11(13)15/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNJDKMIBYZXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C(=O)C)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[(4-bromophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B3035352.png)

![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B3035354.png)

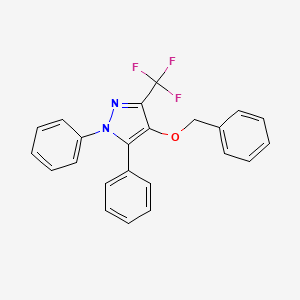

![Prop-2-enyl N-[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]carbamate](/img/structure/B3035355.png)

![3-(2-chloro-6-fluorophenyl)-N-[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3035356.png)

![1-(2-(3,4-Dichlorophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3035359.png)

![1-(benzylsulfonyl)-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B3035360.png)

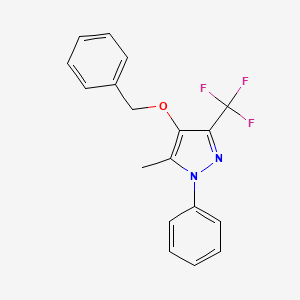

![4-[(2,6-dichlorobenzyl)oxy]-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B3035362.png)

![(3S,3aR,6aS)-2-benzyl-5-(4-chlorophenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B3035366.png)

![2,5-dibenzyl-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3035367.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B3035368.png)

![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)